

Advanced Methods for the Synthesis of Benzoxaborole Libraries

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Compound of Interest

Compound Name: *1,3-dihydro-2,1-benzoxaborole-1,5-diol*

CAS No.: 1187190-70-0

Cat. No.: B1427082

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Introduction: The Renaissance of the Boron Heterocycle

Benzoxaboroles (specifically 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles) have evolved from obscure chemical curiosities to validated clinical scaffolds. With the FDA approvals of Tavaborole (Kerydin) for onychomycosis and Crisaborole (Eucrisa) for atopic dermatitis, this moiety has proven its worth as a non-canonical pharmacophore.

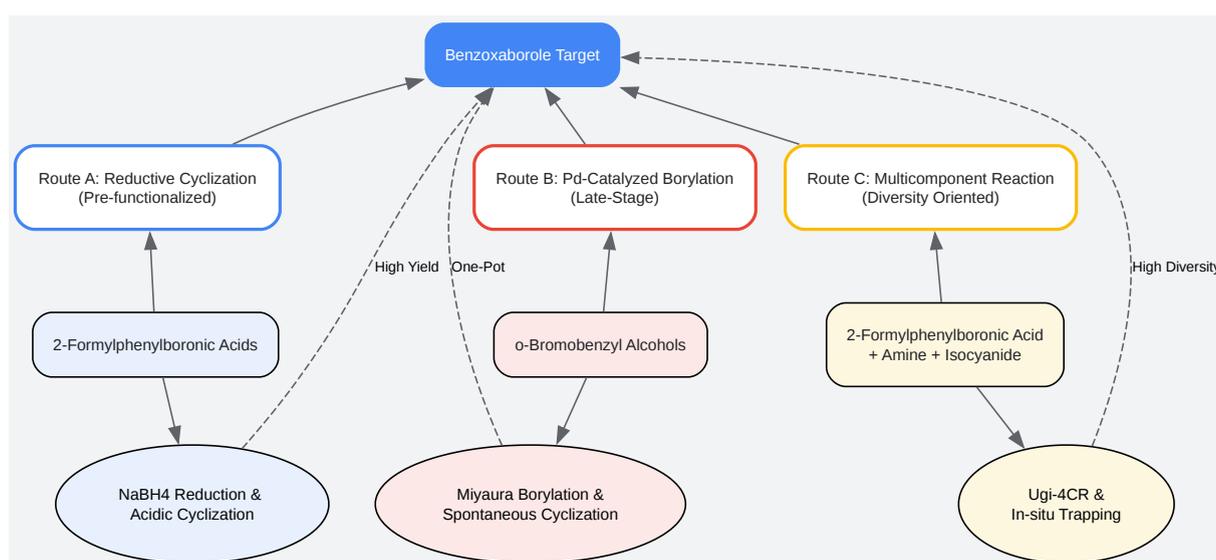
Unlike acyclic boronic acids, the benzoxaborole ring offers superior physicochemical properties:

- **Enhanced Solubility:** The hemiboronic ester ring strain increases hydrophilicity.
- **Target Engagement:** The empty p-orbital on boron allows reversible covalent bonding with biological nucleophiles (e.g., the cis-diol of tRNA^{Leu} in fungal synthetases).
- **Metabolic Stability:** The cyclic structure resists deboronation more effectively than many open-chain analogs.

This guide details three distinct synthetic methodologies for generating benzoxaborole libraries, ranging from classical reductive cyclization to modern multicomponent and transition-metal-catalyzed approaches.

Strategic Synthetic Overview

The synthesis of benzoxaboroles generally follows two strategic disconnections: Pre-functionalization (installing the boron early) or Late-Stage Borylation (installing the boron on a pre-assembled scaffold).



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Figure 1: Strategic disconnections for accessing benzoxaborole scaffolds.

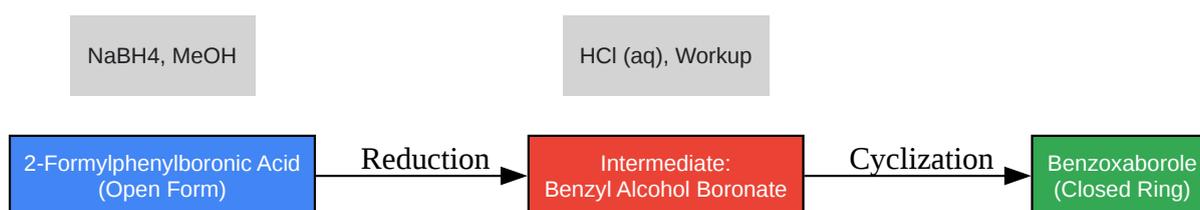
Protocol 1: The "Gold Standard" Reductive Cyclization

Application: Best for gram-scale synthesis of specific targets (e.g., Tavaborole) or libraries where the boronic acid aldehyde is readily available.

This method relies on the reduction of o-formylphenylboronic acids. The boron moiety acts as an internal trap for the newly formed alcohol, but only after acidic workup.

Mechanism of Action

The sodium borohydride reduces the aldehyde to a benzyl alcohol. Under basic conditions (during reduction), the species exists as a boronate salt. Upon acidification, the boronic acid is regenerated, and the proximal hydroxyl group attacks the boron center to close the five-membered ring.



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Figure 2: Mechanistic pathway of reductive cyclization.

Detailed Protocol (Tavaborole Analogues)

Reagents:

- Substituted 2-formylphenylboronic acid (1.0 equiv)
- Sodium borohydride (NaBH₄) (1.2 – 1.5 equiv)
- Methanol (anhydrous) or THF/MeOH (1:1)
- 6N HCl (for quenching)

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-formylphenylboronic acid (e.g., 5.0 mmol) in Methanol (25 mL). Cool the solution to 0°C using an ice bath.

- Reduction: Add NaBH₄ (190 mg, 5.0 mmol) portion-wise over 10 minutes. Note: Gas evolution () will occur; ensure adequate venting.
- Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS. The starting material aldehyde peak should disappear.
- Quench & Cyclize: Cool the mixture back to 0°C. Slowly add 6N HCl (approx. 5 mL) until pH < 2. Stir for 30 minutes. Crucial Step: The low pH catalyzes the dehydration/cyclization.
- Isolation: Remove volatile solvents (MeOH) under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Toluene/Hexanes or Acetonitrile/Water to yield the pure benzoxaborole.

Validation:

- ¹¹B NMR: Shift from ~29 ppm (boronic acid) to ~33 ppm (benzoxaborole) in DMSO-d₆.
- ¹H NMR: Appearance of the benzylic signal as a singlet around 5.0 ppm.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis

Application: Ideal for libraries where o-bromobenzyl alcohols are more accessible than boronic acids, or for installing the benzoxaborole moiety late in a synthesis sequence.

This protocol utilizes a Miyaura borylation followed by spontaneous intramolecular transesterification.

Detailed Protocol

Reagents:

- o-Bromobenzyl alcohol derivative (1.0 equiv)
- Bis(pinacolato)diboron () (1.1 equiv)
- (3-5 mol%)
- Potassium Acetate (KOAc) (3.0 equiv)
- 1,4-Dioxane (degassed)[1]

Procedure:

- Setup: Charge a microwave vial or pressure tube with the aryl bromide (1.0 mmol), (280 mg, 1.1 mmol), KOAc (294 mg, 3.0 mmol), and Pd catalyst (25 mg).
- Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add degassed 1,4-Dioxane (5 mL) via syringe.
- Heating: Heat to 80–90°C for 4–12 hours (or 100°C for 1 hour in a microwave reactor).
- Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.
- Acid Hydrolysis (Optional but Recommended): The reaction often yields the pinacol ester. To ensure full conversion to the free benzoxaborole, treat the crude filtrate with 1N HCl/THF (1:1) for 1 hour.
- Purification: Extract with EtOAc/Water. Purification by silica gel chromatography (eluting with DCM/MeOH) is often required as these compounds can be polar.

Protocol 3: High-Throughput Library Generation (Ugi MCR)

Application: Rapid generation of high-diversity libraries (100+ compounds) for SAR screening.

The Ugi 4-Component Reaction (U-4CR) allows the assembly of complex backbones while incorporating the benzoxaborole moiety. By using 2-formylphenylboronic acid as the carbonyl

component, the benzoxaborole ring forms spontaneously or upon mild acidic treatment.

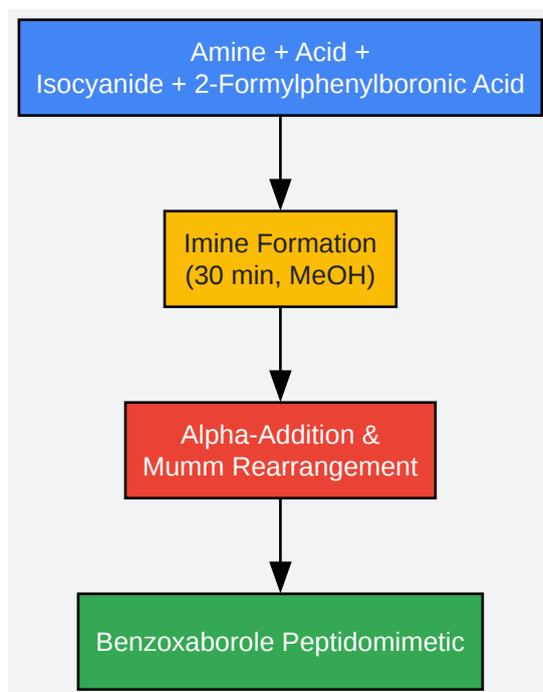
Workflow

Components:

- Amine (): Primary amines (aliphatic or aromatic).
- Carbonyl: 2-Formylphenylboronic acid.
- Acid (): Carboxylic acids.
- Isocyanide (): tert-butyl isocyanide, cyclohexyl isocyanide, etc.

Procedure:

- Mixing: In a 2-dram vial, dissolve the amine (0.2 mmol) and 2-formylphenylboronic acid (0.2 mmol) in MeOH (1 mL). Stir for 30 minutes to allow imine formation.
- Addition: Add the carboxylic acid (0.2 mmol) and finally the isocyanide (0.2 mmol).
- Reaction: Shake/stir at room temperature for 24 hours.
- Scavenging (Solid Phase): To avoid aqueous workup for libraries, add polymer-supported scavengers (e.g., PS-Trisamine) to remove unreacted acid/aldehyde.
- Isolation: Filter off the resin and concentrate. The product is usually the peptidomimetic benzoxaborole.



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Figure 3: Ugi-4CR workflow for benzoxaborole libraries.

Analytical & Quality Control Data

Handling boron compounds requires specific analytical considerations.

Parameter	Observation / Requirement	Notes
TLC Behavior	Streaking is common on Silica.	Use 5-10% MeOH in DCM. Add 1% Acetic Acid to reduce streaking.
Mass Spectrometry	Distinctive Isotope Pattern.	Boron has two isotopes: (20%) and (80%). Look for the "M" and "M-1" peak cluster.
HPLC Purity	Broad peaks possible.	Use acidic mobile phases (0.1% Formic Acid or TFA) to keep the borole in the neutral form.
Solubility	Soluble in DMSO, MeOH, EtOH.	Poor solubility in non-polar solvents (Hexane, pure DCM).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Cyclization	pH not low enough during workup.	Ensure pH < 2 during the quench step. Stir longer (1h) in acidic media.
Pinacol Ester Persists	In Pd-catalyzed route, pinacol is not hydrolyzed.	Treat the crude pinacol ester with / or stronger acid (HCl/Acetone) to cleave the ester.
Low Yield (Ugi)	Steric hindrance or solvent choice.	Switch from MeOH to TFE (Trifluoroethanol) to accelerate the Ugi reaction.
Protodeboronation	High temperature or strong base.	Avoid refluxing in strongly basic aqueous solutions for extended periods.

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